

A Comprehensive Technical Guide to (1R,3S)-3-Aminocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Aminocyclohexanecarboxylic acid

Cat. No.: B105179

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This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the core attributes and applications of (1R,3S)-3-Aminocyclohexanecarboxylic acid. It aims to provide not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: A Molecule of Stereochemical Significance

(1R,3S)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted cyclic amino acid. Its rigid cyclohexane backbone and the specific cis stereochemical arrangement of the amino and carboxylic acid functional groups at positions 1 and 3 bestow upon it unique biological and chemical properties. This stereoisomer is of particular interest in medicinal chemistry and neuroscience as an analogue of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Understanding its distinct stereochemistry is paramount, as biological systems are exquisitely sensitive to molecular shape, and different stereoisomers can elicit vastly different physiological responses. For instance, the (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA uptake, while the (1R,3S) isomer is significantly less active in this regard.[2]

Chemical Abstract Service (CAS) Number Identification

The CAS number for this specific stereoisomer, (1R,3S)-**3-Aminocyclohexanecarboxylic acid**, is most precisely identified as 81131-39-7.^{[3][4][5][6]} However, researchers may encounter other CAS numbers in literature and commercial listings that refer to the racemic mixture of the cis isomer, known as (1R,3S)-rel-**3-Aminocyclohexanecarboxylic acid**. These include:

- 16636-51-4: Widely used for the racemic cis form.^{[7][8][9][10][11][12]}
- 38541-66-1: Also associated with the cis isomer and its use as a GABA uptake inhibitor.^{[13][14][15]}

It is crucial for researchers to verify the stereochemical purity and the associated CAS number with their supplier to ensure the correct compound is used for their specific application.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling and application of (1R,3S)-**3-Aminocyclohexanecarboxylic acid**.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO ₂	^{[5][7][8][13]}
Molecular Weight	143.18 g/mol	^{[11][13]}
Appearance	White to off-white crystalline powder	^[7]
Melting Point	278-279 °C (decomposes)	^{[4][16]}
Solubility	Slightly soluble in water.	
IUPAC Name	(1R,3S)-3-aminocyclohexane-1-carboxylic acid	^{[5][8][13]}
InChI Key	CKTUXQBZPWBFDX-RITPCOANSA-N	^{[5][8][10]}

Safety and Handling

There is some discrepancy in the reported safety information for this compound, likely due to generalized data for the broader class of aminocyclohexanecarboxylic acids versus specific data for the purified (1R,3S) isomer.

General Hazard Classification (from aggregated sources): The Globally Harmonized System (GHS) classification available through databases like PubChem suggests the following potential hazards for **cis-3-Aminocyclohexanecarboxylic acid**:

- H315: Causes skin irritation.[\[13\]](#)
- H319: Causes serious eye irritation.[\[13\]](#)
- H335: May cause respiratory irritation.[\[13\]](#)

Supplier-Specific Safety Data (for CAS 81131-39-7): In contrast, a Material Safety Data Sheet (MSDS) from a supplier of the specific (1R,3S) isomer (CAS 81131-39-7) may classify it as not a hazardous substance or mixture.

Expert Recommendation: Given this variance, a cautious approach is warranted. It is imperative to:

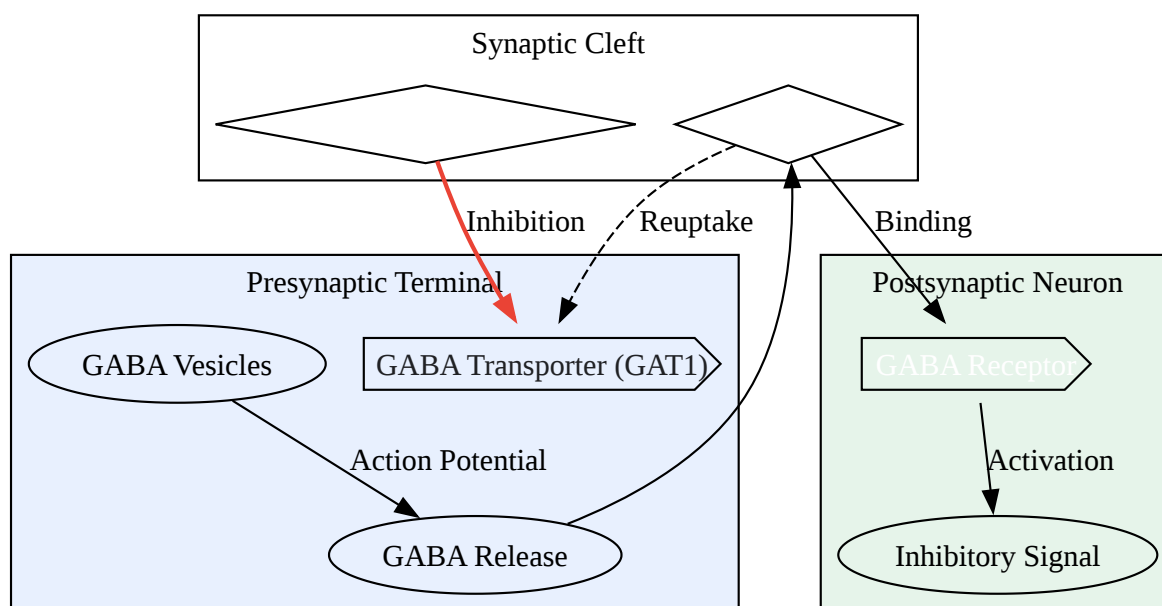
- Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for the exact lot number being used.
- Handle the compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

Core Applications in Research and Development

The primary utility of (1R,3S)-**3-Aminocyclohexanecarboxylic acid** stems from its structural relationship to GABA, making it a valuable tool in neuroscience and a building block for novel therapeutics.

GABA Analogue and Neuroscience Research

As a conformationally restricted analogue of GABA, **3-aminocyclohexanecarboxylic acid** has been instrumental in studying the structure-activity relationships of GABA receptors and transporters.[1] The cis isomer, in particular, has been shown to be a selective inhibitor of neuronal GABA uptake.[15][17] This property allows researchers to pharmacologically dissect the roles of GABAergic signaling in various physiological and pathological processes. While the (1S,3R) enantiomer is more potent in this regard, the (1R,3S) isomer serves as an important stereochemical control in such studies.[2]



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Figure 1. Mechanism of GABA uptake inhibition by cis-**3-Aminocyclohexanecarboxylic acid** (ACHC).

Building Block in Medicinal Chemistry

The chiral nature and bifunctional (amino and carboxyl) groups of (1R,3S)-**3-Aminocyclohexanecarboxylic acid** make it a valuable chiral building block for the synthesis of more complex pharmaceutical compounds.[18][19] Its rigid cyclohexane scaffold can be

used to introduce conformational constraint into peptide or small molecule drug candidates, a common strategy to enhance potency, selectivity, and metabolic stability.

Analytical Characterization

Unequivocal identification of (1R,3S)-**3-Aminocyclohexanecarboxylic acid** requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry.

- ^1H NMR: In D_2O , the proton spectrum will show complex multiplets for the cyclohexane ring protons. Key signals include the protons alpha to the amino and carboxyl groups. A study of the (1S,3R) enantiomer (which has the same cis-relationship and thus similar coupling patterns) reported signals in D_2O (300 MHz) at δ : 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), and 1.27–1.50 (m, 4H).^[1] A spectrum for the (1R,3S) isomer is also available from suppliers.^[20]
- ^{13}C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. For the (1S,3R) isomer in D_2O (75 MHz), characteristic peaks were observed at δ : 183.96 (C=O), 49.91, 45.02, 33.55, 29.89, 28.48, and 23.30 (cyclohexane carbons).^[1] The carboxyl carbon typically resonates in the 165-185 ppm range.^[21]

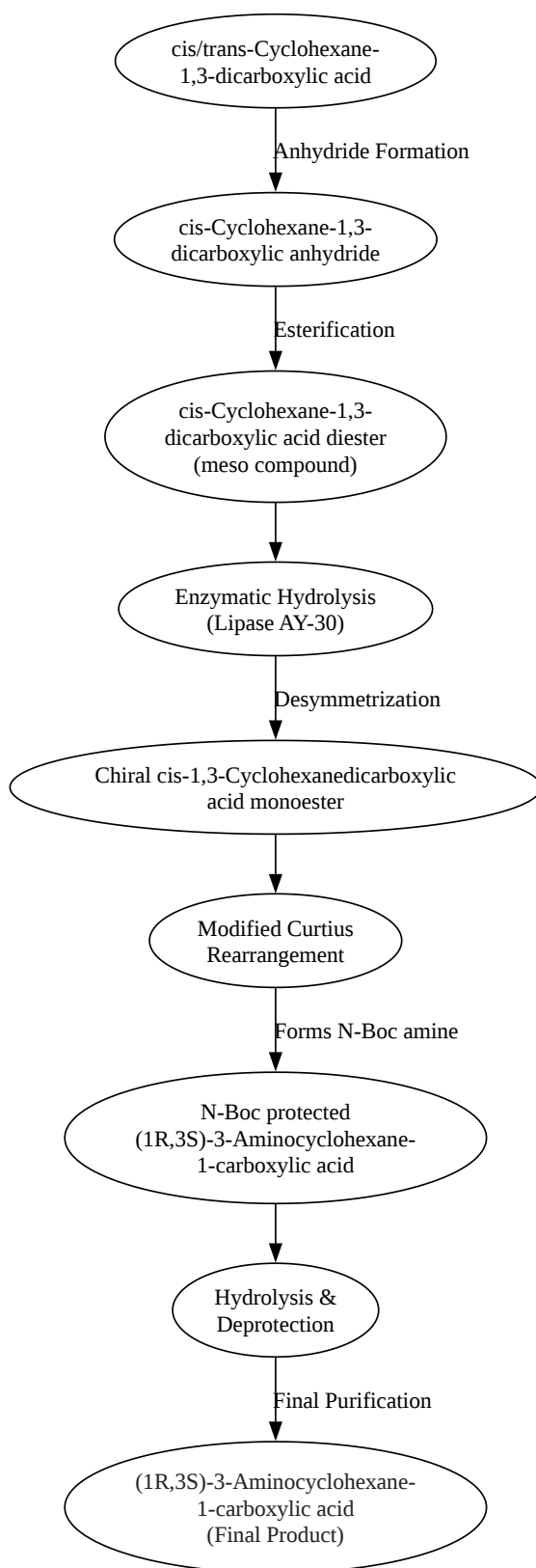
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

- O-H Stretch: A very broad absorption is expected in the $2500\text{--}3300\text{ cm}^{-1}$ region, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.^{[21][22]}
- C=O Stretch: A strong absorption between 1710 and 1760 cm^{-1} . For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm^{-1} .^{[21][22]}
- N-H Stretch: A moderate absorption in the $3300\text{--}3500\text{ cm}^{-1}$ region.
- O-H Bend: A broad peak can often be observed around $900\text{--}960\text{ cm}^{-1}$, corresponding to the out-of-plane bend of the hydrogen-bonded OH group.^[22]

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

The asymmetric synthesis of this specific stereoisomer is a non-trivial process. One reported method involves an enzymatic desymmetrization followed by a Curtius-type rearrangement.^[2] The following is a conceptual workflow based on this literature precedent.



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Figure 2. Conceptual workflow for the asymmetric synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid.

Step-by-Step Methodology (Conceptual)

This protocol is for illustrative purposes and requires adaptation and optimization based on laboratory conditions and scale.

- **Anhydride Formation:** A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is treated with an agent like acetic anhydride to selectively form the cyclic anhydride from the cis isomer.
- **Esterification:** The purified cis-anhydride is opened with an alcohol (e.g., methanol) under acidic or basic conditions to form the corresponding meso-diester. This step is critical as it creates the prochiral substrate for the enzymatic reaction.
- **Enzymatic Desymmetrization:** The meso-diester is subjected to enantioselective hydrolysis using a lipase, such as Lipase AY-30. The enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral monoester in high enantiomeric excess (e.e.). The choice of enzyme and reaction conditions (pH, temperature, solvent) is crucial for achieving high selectivity.
- **Modified Curtius Rearrangement:** The remaining carboxylic acid group of the chiral monoester is converted into an isocyanate via a modified Curtius rearrangement. This is typically achieved by forming an acyl azide which then rearranges upon heating. The isocyanate is trapped in situ with an alcohol like tert-butanol to form a stable Boc-protected amine.
- **Hydrolysis and Deprotection:** The ester group is hydrolyzed under basic conditions (e.g., using NaOH or LiOH). Subsequently, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, (1R,3S)-3-Aminocyclohexanecarboxylic acid.
- **Purification and Characterization:** The final compound is purified by recrystallization or ion-exchange chromatography. The structure, purity, and stereochemistry must be rigorously confirmed using NMR, mass spectrometry, and chiral HPLC or by measuring the specific rotation.

This self-validating protocol relies on the high selectivity of the enzymatic step to establish the desired stereochemistry, which is then carried through the subsequent chemical transformations.

Conclusion

(1R,3S)-**3-Aminocyclohexanecarboxylic acid** is a stereochemically defined molecule with significant utility in the fields of neuroscience and medicinal chemistry. Its role as a GABA analogue and as a chiral building block underscores the importance of stereochemical precision in drug design and biological research. Researchers utilizing this compound must pay close attention to its specific CAS number to ensure enantiomeric purity and should always adhere to safety protocols outlined in the supplier's SDS. The synthetic pathways, while complex, leverage key principles of asymmetric synthesis to provide access to this valuable research tool.

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